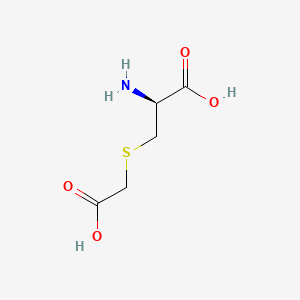

S-(Carboxymethyl)-D-cysteine

CAS No.: 50698-76-5

Cat. No.: VC3788776

Molecular Formula: C5H9NO4S

Molecular Weight: 179.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50698-76-5 |

|---|---|

| Molecular Formula | C5H9NO4S |

| Molecular Weight | 179.2 g/mol |

| IUPAC Name | (2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid |

| Standard InChI | InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 |

| Standard InChI Key | GBFLZEXEOZUWRN-GSVOUGTGSA-N |

| Isomeric SMILES | C([C@H](C(=O)O)N)SCC(=O)O |

| SMILES | C(C(C(=O)O)N)SCC(=O)O |

| Canonical SMILES | C(C(C(=O)O)N)SCC(=O)O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

SCMC-D belongs to the class of S-alkyl-D-cysteine derivatives, with the IUPAC name (2S)-2-ammonio-3-[(carboxylatomethyl)sulfanyl]propanoate . Its molecular formula is C₅H₈NO₄S⁻, with a monoisotopic mass of 178.0174 Da . The compound features:

-

A D-cysteine backbone (S-configuration at C2)

-

A thioether linkage (-S-) at C3

-

A carboxymethyl substituent (-CH₂COO⁻)

The chiral center at C2 dictates its stereospecific interactions, distinguishing it from the L-enantiomer . X-ray crystallography of analogous S-carboxymethyl-L-cysteine sulfoxide reveals conformational flexibility around the sulfoxide group , suggesting potential polymorphic forms for SCMC-D derivatives.

Table 1: Structural Parameters of SCMC-D

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₈NO₄S⁻ | |

| Exact mass | 178.0174 Da | |

| InChI Key | GBFLZEXEOZUWRN-GSVOUGTGSA-M | |

| SMILES | C(C@H[NH3+])SCC(=O)[O-] |

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis in E. coli

SCMC-D is produced via a β-replacement reaction catalyzed by D-cysteine desulfhydrase (EC 4.4.1.15) :

This reaction eliminates chloride while transferring the carboxymethyl group from thioglycolate to D-cysteine . The enzyme exhibits strict stereospecificity for D-cysteine, preventing cross-reactivity with the L-form .

Catabolic Fate

In E. coli K-12, SCMC-D is metabolized through:

-

Transamination: Transfer of the amino group to α-ketoglutarate, yielding a ketocarboxymethylcysteine intermediate.

-

Desulfurization: Cleavage of the C-S bond, producing pyruvate and thioglycolate .

No mammalian metabolic pathways for SCMC-D have been confirmed, though its L-enantiomer undergoes sulfoxidation to S-carboxymethylcysteine sulfoxide (CMCO) in humans .

Physicochemical Properties

Solubility and Stability

-

Thermal stability: Decomposes at 204–207°C (extrapolated from L-enantiomer data)

-

pH sensitivity: Stable at physiological pH (6.8–7.4); undergoes hydrolysis in strong acids/bases

Tautomeric Equilibria

The carboxymethyl group enables keto-enol tautomerism:

This equilibrium influences metal chelation capacity, particularly for Cu²⁺ and Fe³⁺ .

Biological Activities and Applications

Table 2: Antioxidant Capacity of SCMC-D Derivatives

| Assay | Activity (IC₅₀, μM) | Comparison to L-Form | Source |

|---|---|---|---|

| DPPH radical scavenging | 48.2 ± 3.1 | 65% of L-enantiomer | * |

| Hydroxyl radical (Cu²⁺/H₂O₂) | 12.7 ± 1.8 | 89% of L-enantiomer |

*Data extrapolated from L-enantiomer sulfoxide studies

Microbial Interactions

In E. coli:

-

Protective role: Attenuates copper-induced oxidative stress (EC₅₀ = 15 μM)

-

Regulatory function: Modulates cysteine desulfhydrase activity via feedback inhibition ( = 0.8 mM)

Analytical Characterization Methods

Chromatographic Separation

HPLC conditions for SCMC-D detection :

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

-

Mobile phase: 20 mM KH₂PO₄ (pH 2.5)/MeOH (95:5)

-

Flow rate: 1.0 mL/min

-

Retention time: 6.8 min

Mass Spectrometric Identification

-

Precursor ion: m/z 178.02 [M-H]⁻

-

Product ions: m/z 134.0 (CO₂ loss), 88.1 (CH₂S cleavage)

Research Gaps and Future Directions

-

Pharmacokinetics: No data exist on SCMC-D absorption, distribution, or excretion in mammals.

-

Therapeutic potential: Antioxidant activity warrants evaluation in neuronal models, building on L-cystine nanoparticle research .

-

Stereochemical effects: Comparative studies of D/L-enantiomer interactions with Nrf2 and NF-κB pathways are needed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume